molecular formula C6H3FN2O B13673576 6-Fluorooxazolo[4,5-b]pyridine

6-Fluorooxazolo[4,5-b]pyridine

Cat. No.: B13673576
M. Wt: 138.10 g/mol
InChI Key: SKYNAVQRONNLFH-UHFFFAOYSA-N
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Description

6-Fluorooxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring, with a fluorine atom attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a fluorinated carboxylic acid derivative under dehydrative conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid, which facilitates the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Fluorooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluorooxazolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorooxazolo[4,5-b]pyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C6H3FN2O

Molecular Weight

138.10 g/mol

IUPAC Name

6-fluoro-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3FN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H

InChI Key

SKYNAVQRONNLFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1OC=N2)F

Origin of Product

United States

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